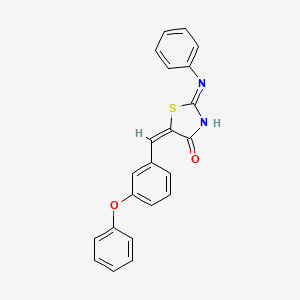![molecular formula C22H19ClN8O B11676870 2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-chlorophenyl)hydrazinecarboxamide](/img/structure/B11676870.png)
2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-chlorophenyl)hydrazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-chlorophenyl)hydrazinecarboxamide is a complex organic compound that belongs to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, featuring a triazine ring substituted with phenylamino groups and a hydrazinecarboxamide moiety, makes it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-chlorophenyl)hydrazinecarboxamide typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines. The reaction conditions often include the use of solvents such as dichloromethane and the presence of a base to facilitate the substitution reactions . The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production methods for this compound are likely to involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-chlorophenyl)hydrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as dichloromethane and ethanol . The reaction conditions, including temperature and reaction time, vary depending on the specific reaction being carried out.
Major Products
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Applications De Recherche Scientifique
2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-chlorophenyl)hydrazinecarboxamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-chlorophenyl)hydrazinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . The pathways involved in its action are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other 1,3,5-triazines with different substituents, such as:
- 2,4,6-tris(phenylamino)-1,3,5-triazine
- 2,4,6-tris(alkylamino)-1,3,5-triazine
- 2,4,6-tris(arylthio)-1,3,5-triazine
Uniqueness
The uniqueness of 2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-chlorophenyl)hydrazinecarboxamide lies in its specific substitution pattern and the presence of the hydrazinecarboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Formule moléculaire |
C22H19ClN8O |
|---|---|
Poids moléculaire |
446.9 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-3-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]urea |
InChI |
InChI=1S/C22H19ClN8O/c23-15-11-13-18(14-12-15)26-22(32)31-30-21-28-19(24-16-7-3-1-4-8-16)27-20(29-21)25-17-9-5-2-6-10-17/h1-14H,(H2,26,31,32)(H3,24,25,27,28,29,30) |
Clé InChI |
AGUYHNGVENKIAW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)NNC(=O)NC3=CC=C(C=C3)Cl)NC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B11676792.png)
![4-[(E)-{2-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl acetate](/img/structure/B11676794.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]propanehydrazide](/img/structure/B11676805.png)
![3-(4-ethoxyphenyl)-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11676807.png)
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3,4,5-triethoxybenzamide](/img/structure/B11676812.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide](/img/structure/B11676817.png)
![{(5E)-5-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B11676819.png)
![2-{2-methoxy-5-[3-(naphthalen-1-yl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]benzyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11676826.png)
![3-(1-Pyrrolidinyl)-5-(3-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one](/img/structure/B11676830.png)

![N'-[(E)-(3,4-dichlorophenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11676842.png)
![1-[1,3-Bis(2-hydroxybenzyl)-2-imidazolidinyl]-3-bromo-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-OL](/img/structure/B11676875.png)
![(5Z)-5-[3-(2-phenoxyethoxy)benzylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11676883.png)
![(5Z)-5-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11676886.png)
